
2-Propenethioamide, 2-cyano-3-(1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenethioamide, 2-cyano-3-(1-naphthalenyl)- is an organic compound with the molecular formula C14H10N2S It is a derivative of propenethioamide and is characterized by the presence of a cyano group and a naphthalenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenethioamide, 2-cyano-3-(1-naphthalenyl)- can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of cyanoacetylation and the use of efficient catalysts and reaction conditions can be scaled up for industrial applications. The choice of solvents, catalysts, and reaction parameters would be optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Propenethioamide, 2-cyano-3-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-Propenethioamide, 2-cyano-3-(1-naphthalenyl)- has several scientific research applications:
Biology: The compound’s derivatives have shown potential biological activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Propenethioamide, 2-cyano-3-(1-naphthalenyl)- involves its interaction with specific molecular targets. The cyano group and the naphthalenyl moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Propenethioamide, 2-cyano-3-phenyl-: This compound has a phenyl group instead of a naphthalenyl group.
2-Cyano-3-(2-methoxy-1-naphthyl)-2-propenethioamide: This compound has a methoxy group on the naphthalenyl ring.
Uniqueness
2-Propenethioamide, 2-cyano-3-(1-naphthalenyl)- is unique due to the presence of the naphthalenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
160450-75-9 |
|---|---|
Molecular Formula |
C14H10N2S |
Molecular Weight |
238.31 g/mol |
IUPAC Name |
2-cyano-3-naphthalen-1-ylprop-2-enethioamide |
InChI |
InChI=1S/C14H10N2S/c15-9-12(14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-8H,(H2,16,17) |
InChI Key |
OKOMLADKSDJMQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


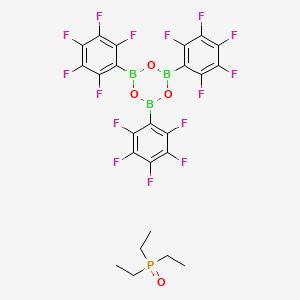
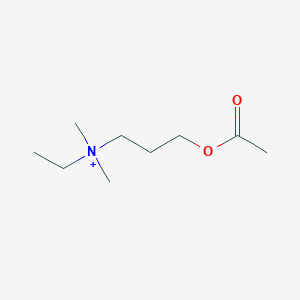
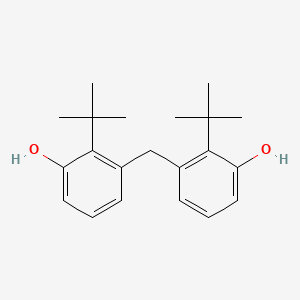
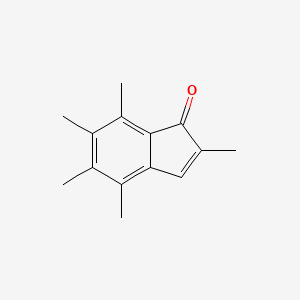
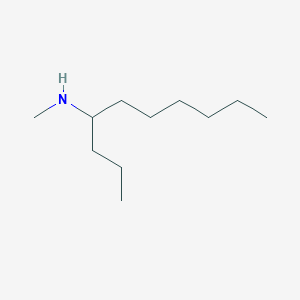
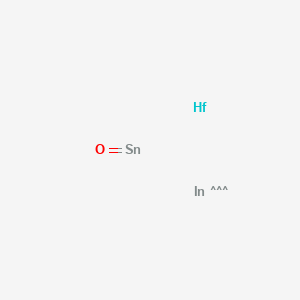
![Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester](/img/structure/B12546773.png)
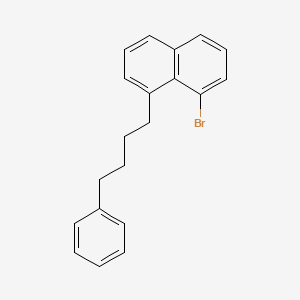
![1,3-Bis[3,5-bis(decyloxy)phenyl]propane-1,3-dione](/img/structure/B12546808.png)

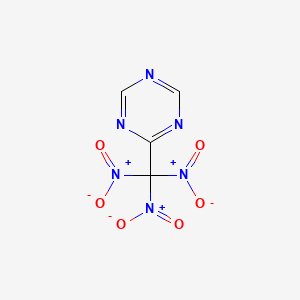

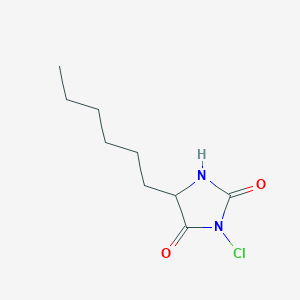
![Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane](/img/structure/B12546833.png)
